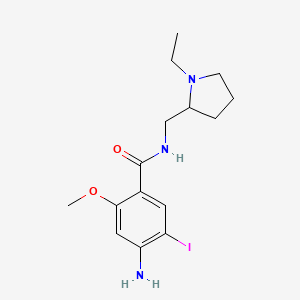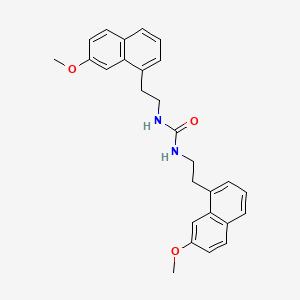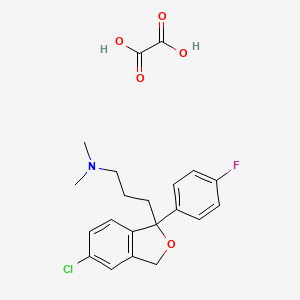
Iloperidone Impurity 13
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iloperidone Impurity 13, also known as 6-fluoro-3-(1-(3-(piperidin-4-yl)benzo[d]isoxazol-6-yl)piperidin-4-yl)benzo[d]isoxazole, is a chemical compound with the molecular formula C24H25FN4O2 and a molecular weight of 420.48 g/mol . It is a related compound of Iloperidone, an atypical antipsychotic drug used to treat schizophrenia . Impurities like this compound are often studied to ensure the safety, efficacy, and quality of pharmaceutical products.
Métodos De Preparación
The preparation of Iloperidone Impurity 13 involves synthetic routes that include various reaction conditions. One method involves the use of reverse-phase ultra-performance liquid chromatography (RP-UPLC) for the determination and validation of Iloperidone and its related compounds . The synthesis typically involves multiple steps, including the use of specific reagents and conditions to achieve the desired impurity. Industrial production methods may involve custom synthesis and the use of advanced chromatographic techniques to isolate and purify the compound .
Análisis De Reacciones Químicas
Iloperidone Impurity 13 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may result in the formation of deoxygenated compounds .
Aplicaciones Científicas De Investigación
Iloperidone Impurity 13 has several scientific research applications, including:
Mecanismo De Acción
The exact mechanism of action of Iloperidone Impurity 13 is not well-documented. it is believed to be related to its structural similarity to Iloperidone. Iloperidone acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors, which are involved in the regulation of mood and behavior . The impurity may interact with similar molecular targets and pathways, contributing to its pharmacological effects .
Comparación Con Compuestos Similares
Iloperidone Impurity 13 can be compared with other related compounds, such as:
Iloperidone: The parent compound used to treat schizophrenia.
Iloperidone ®-Hydroxy Impurity: A hydroxylated derivative of Iloperidone.
Iloperidone (S)-Hydroxy Impurity: Another hydroxylated derivative with a different stereochemistry.
Iloperidone Carboxylic Acid: A carboxylated derivative of Iloperidone.
This compound is unique due to its specific structural features, including the presence of a fluorine atom and a piperidinyl-benzisoxazole moiety . These structural differences may influence its chemical reactivity and pharmacological properties compared to other related compounds .
Propiedades
Número CAS |
531524-17-1 |
|---|---|
Fórmula molecular |
C24H25FN4O2 |
Peso molecular |
420.49 |
Apariencia |
Solid |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Sinónimos |
6-[4-(6-Fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-3-(4-piperidinyl)-1,2-benzisoxazole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Methyl 3-((2'-cyano-[1,1'-biphenyl]-4-yl)methyl)-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-4-carboxylate](/img/structure/B602169.png)
![2-(4-Ethylpiperazin-1-yl)-4-(4-(4-ethylpiperazin-1-yl)phenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B602176.png)
![2-(4-Ethylpiperazin-1-yl)-4-phenyl-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine](/img/structure/B602180.png)


